7-(Iodomethyl)pentadecane
Overview
Description
7-(Iodomethyl)pentadecane is an organic compound with the molecular formula C16H33I It is a derivative of pentadecane, where an iodine atom is attached to the seventh carbon of the pentadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-(Iodomethyl)pentadecane can be synthesized through the iodination of 2-hexyl-1-decanol. The process involves the following steps:
Starting Material: 2-hexyl-1-decanol is used as the starting material.
Reagents: Imidazole, triphenylphosphine, and iodine are the key reagents.
Reaction Conditions: The reaction is carried out in dry dichloromethane (DCM) under an ice bath. The mixture is stirred at room temperature overnight, followed by quenching with sodium sulfite solution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient purification techniques and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Iodomethyl)pentadecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Oxidation Reactions: Oxidation can lead to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Reactions: Products include azides, nitriles, and thiols.
Reduction Reactions: The major product is pentadecane.
Oxidation Reactions: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
7-(Iodomethyl)pentadecane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: It can be employed in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industrial Applications: The compound’s unique properties make it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-(Iodomethyl)pentadecane involves its reactivity due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the pentadecane chain, which can affect the reaction pathways and products formed.
Comparison with Similar Compounds
1-Iodo-2-hexyldecane: Similar structure with the iodine atom on the second carbon.
9-Iodomethylnonadecane: Longer carbon chain with the iodine atom on the ninth carbon.
11-Iodomethyltricosane: Even longer carbon chain with the iodine atom on the eleventh carbon.
Comparison:
Chain Length: The primary difference lies in the length of the carbon chain, which affects the compound’s physical properties and reactivity.
Position of Iodine: The position of the iodine atom influences the compound’s reactivity and the types of reactions it can undergo.
Unique Properties: 7-(Iodomethyl)pentadecane is unique due to its specific chain length and the position of the iodine atom, making it suitable for particular applications in organic synthesis and materials science.
Properties
IUPAC Name |
7-(iodomethyl)pentadecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33I/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRPCLCPFYVEHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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